molecular formula C15H13BrN2S B11511788 2-(4-Bromo-benzylsulfanyl)-1-methyl-1H-benzoimidazole

2-(4-Bromo-benzylsulfanyl)-1-methyl-1H-benzoimidazole

Cat. No.: B11511788
M. Wt: 333.2 g/mol
InChI Key: QITCIHNCMDSWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1-METHYL-1H-1,3-BENZODIAZOLE is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1-METHYL-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzyl chloride and 1-methyl-1H-benzodiazole-2-thiol.

    Reaction: The 4-bromobenzyl chloride is reacted with 1-methyl-1H-benzodiazole-2-thiol in the presence of a base such as sodium hydroxide or potassium carbonate.

    Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) for several hours.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing large-scale purification methods like distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1-METHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, suitable catalysts like copper(I) iodide.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Phenyl derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1-METHYL-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The bromophenyl and sulfanyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are often determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1-METHYL-1H-1,3-BENZODIAZOLE is unique due to its specific combination of a bromophenyl group and a sulfanyl group attached to a benzodiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13BrN2S

Molecular Weight

333.2 g/mol

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-1-methylbenzimidazole

InChI

InChI=1S/C15H13BrN2S/c1-18-14-5-3-2-4-13(14)17-15(18)19-10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3

InChI Key

QITCIHNCMDSWPM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.